1,7-Dibromohepta-1,6-diyne
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Overview
Description
1,7-Dibromohepta-1,6-diyne: is an organic compound characterized by the presence of two bromine atoms attached to a heptadiyne backbone. This compound is of significant interest in organic synthesis due to its unique structure, which allows for various chemical transformations and applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,7-Dibromohepta-1,6-diyne can be synthesized through the bromination of hepta-1,6-diyne. The reaction typically involves the use of bromine (Br₂) in an inert solvent such as dichloromethane (CH₂Cl₂) under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1,7-Dibromohepta-1,6-diyne undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Coupling Reactions: It can participate in Sonogashira coupling reactions with terminal alkynes to form diarylhepta-1,6-diynes.
Annulation Reactions: It can undergo annulation reactions with cobalt(III) catalysts to form complex cyclic structures.
Common Reagents and Conditions:
Sonogashira Coupling: Palladium chloride (PdCl₂) and copper iodide (CuI) as catalysts, with triethylamine (NEt₃) as the base in tetrahydrofuran (THF) solvent.
Annulation Reactions: Cobalt(III) catalysts and chiral ligands under specific conditions to achieve high enantioselectivity.
Major Products:
Diarylhepta-1,6-diynes: Formed through Sonogashira coupling reactions.
Cyclic Compounds: Formed through annulation reactions with high enantioselectivity.
Scientific Research Applications
1,7-Dibromohepta-1,6-diyne has several applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing complex organic molecules.
Material Science: Employed in the synthesis of liquid crystalline materials and dendrimers.
Catalysis Research: Studied for its role in metal-catalyzed reactions, particularly in developing new catalytic processes.
Mechanism of Action
The mechanism of action for 1,7-dibromohepta-1,6-diyne in chemical reactions involves the activation of the carbon-bromine bonds, allowing for subsequent transformations. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds, while in annulation reactions, the cobalt catalyst promotes the formation of cyclic structures through a series of activation and elimination steps .
Comparison with Similar Compounds
1,7-Dibromoheptane: A similar compound with bromine atoms on a heptane backbone, used in different synthetic applications.
1,6-Heptadiyne: The non-brominated version of 1,7-dibromohepta-1,6-diyne, used as a precursor in various organic reactions.
Uniqueness: this compound is unique due to its dual bromine atoms and alkyne groups, which provide versatility in chemical transformations and applications in advanced materials and catalysis research.
Properties
Molecular Formula |
C7H6Br2 |
---|---|
Molecular Weight |
249.93 g/mol |
IUPAC Name |
1,7-dibromohepta-1,6-diyne |
InChI |
InChI=1S/C7H6Br2/c8-6-4-2-1-3-5-7-9/h1-3H2 |
InChI Key |
NWMOYSDJFFUCLO-UHFFFAOYSA-N |
Canonical SMILES |
C(CC#CBr)CC#CBr |
Origin of Product |
United States |
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